1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine
Overview
Description
1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and difluoropyrrolidine groups
Preparation Methods
The synthesis of 1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for the synthesis of complex molecules .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of new biochemical probes and as a tool for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl and difluoropyrrolidine groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine include other fluorinated aromatic compounds and pyrrolidine derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example, trifluoromethylpyridines are another class of fluorinated compounds with significant applications in agrochemicals and pharmaceuticals
Properties
IUPAC Name |
1-[3-bromo-2-(trifluoromethyl)phenyl]-3,3-difluoropyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF5N/c12-7-2-1-3-8(9(7)11(15,16)17)18-5-4-10(13,14)6-18/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIXVCREPJFPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C(=CC=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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